

AG-636: Application Notes and Protocols for Preclinical Research

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Compound of Interest		
Compound Name:	AG-636	
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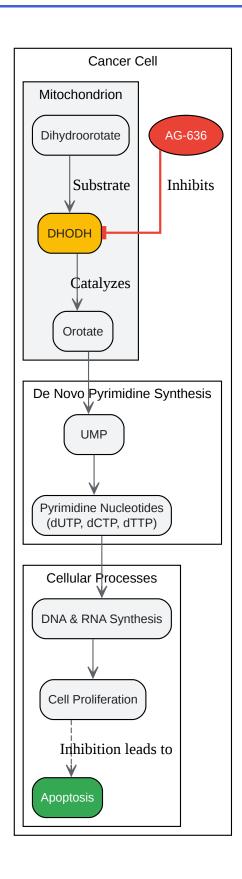
These application notes provide detailed information and protocols for the use of **AG-636**, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in preclinical research settings.

Introduction and Mechanism of Action

AG-636 is an orally bioavailable small molecule that targets DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), which is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[1] By inhibiting DHODH, AG-636 effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and potent anti-proliferative effects, particularly in rapidly dividing cells such as those found in hematologic malignancies.[1][2] Research has shown that the anti-tumor effects of AG-636 can be rescued by the addition of uridine, confirming its on-target activity.[1]

Signaling Pathway of DHODH Inhibition by AG-636





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Caption: Signaling pathway of AG-636 action on DHODH.



Quantitative Data

The following tables summarize the key quantitative parameters of **AG-636** from various studies.

Parameter	Value	Target/Cell Line	Assay Type
IC50	17 nM	DHODH Enzyme	Enzymatic Assay

Animal Model	Dosing Regimen	Outcome
OCI-Ly19 DLBCL Mouse Xenograft	100 mg/kg, twice daily (b.i.d.)	Complete tumor stasis
Z-138 Ibrutinib-Resistant MCL Mouse Xenograft	100 mg/kg, twice daily (b.i.d.)	Complete tumor regression
A549 and HCT116 Solid Tumor Xenografts	100 mg/kg, twice daily (b.i.d.)	Moderate tumor growth inhibition

Solubility and Preparation of Stock Solutions

AG-636 is soluble in dimethyl sulfoxide (DMSO) and is only slightly soluble in water. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.

Solvent	Maximum Concentration
DMSO	91.00 mM (31.25 mg/mL)
Water	Slightly soluble

Protocol for 10 mM Stock Solution Preparation (In Vitro Use)

- Materials:
 - AG-636 powder

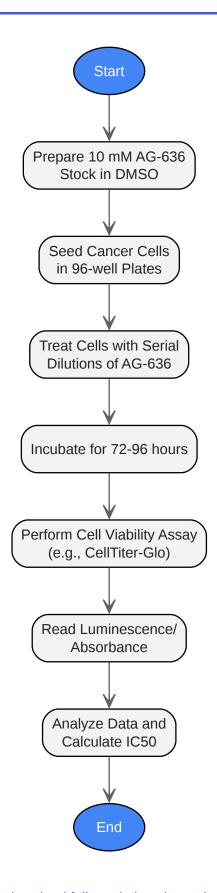


- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Procedure:
 - 1. Equilibrate AG-636 powder to room temperature before opening the vial.
 - 2. Weigh the required amount of **AG-636** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.3434 mg of **AG-636** (Molecular Weight: 343.39 g/mol).
 - 3. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
 - 4. Vortex the solution until the **AG-636** is completely dissolved. Gentle warming (37°C) may be applied if necessary.
 - 5. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - 6. Store the stock solution at -20°C for up to two weeks or at -80°C for up to three months.

Experimental ProtocolsIn Vitro Cell-Based Assays

Workflow for In Vitro Experiments





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Caption: General workflow for in vitro cell viability assays with AG-636.



Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - 96-well white, clear-bottom cell culture plates
 - AG-636 stock solution (10 mM in DMSO)
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Luminometer
- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - 2. Prepare serial dilutions of the AG-636 stock solution in complete cell culture medium. Ensure the final DMSO concentration in the highest concentration of AG-636 does not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
 - 3. Remove the existing medium from the cells and add the medium containing the various concentrations of **AG-636** or the vehicle control.
 - 4. Incubate the plate for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
 - 5. After the incubation period, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
 - 6. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - 7. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

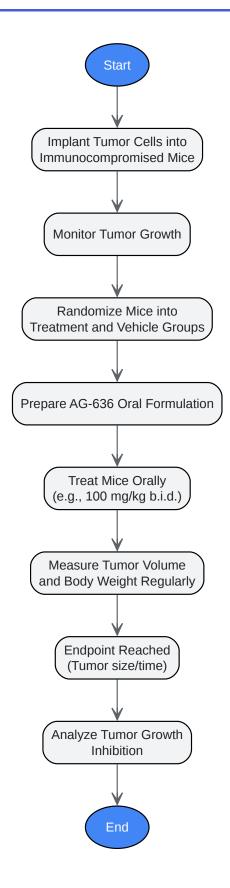


- 8. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- 9. Measure the luminescence using a plate reader.
- 10. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

In Vivo Xenograft Studies

Workflow for In Vivo Xenograft Studies





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Caption: Workflow for an in vivo xenograft efficacy study with AG-636.



Protocol: Oral Administration in a Mouse Xenograft Model

- Materials:
 - Immunocompromised mice (e.g., NOD-SCID or NSG)
 - Human cancer cell line of interest
 - AG-636 powder
 - Vehicle for oral formulation (e.g., 0.5% (w/v) methylcellulose in sterile water, or 40% Hydroxypropyl-β-cyclodextrin (HPBCD))[3][4]
 - Oral gavage needles
 - Calipers
- Procedure:
 - 1. Tumor Implantation: Subcutaneously implant the desired number of cancer cells into the flank of each mouse.
 - 2. Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
 - 3. Randomization: Once tumors reach an average size of approximately 100-200 mm3, randomize the mice into treatment and vehicle control groups.
 - 4. Preparation of **AG-636** Formulation:
 - Calculate the required amount of AG-636 for the desired dose (e.g., 100 mg/kg).
 - Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
 - Suspend the AG-636 powder in the vehicle. It is crucial to ensure a uniform suspension.
 This can be achieved by vortexing and/or sonicating the mixture. Prepare the formulation fresh daily.



- Administration: Administer the AG-636 suspension or vehicle control to the mice via oral gavage at the determined dosing schedule (e.g., twice daily). The volume administered is typically 10 mL/kg.
- 6. Efficacy Evaluation:
 - Continue to measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity.
 - At the end of the study (based on predetermined endpoint criteria such as maximum tumor size or duration of treatment), euthanize the mice.
 - Excise the tumors and record their final weights.
- 7. Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) and assess the statistical significance of the results.

Concluding Remarks

AG-636 is a potent and selective DHODH inhibitor with significant anti-tumor activity in preclinical models of hematologic malignancies. The protocols provided here offer a starting point for researchers to investigate the efficacy and mechanism of action of **AG-636** in various cancer models. Adherence to proper preparation and administration techniques is crucial for obtaining reliable and reproducible results.

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